molecular formula C15H24N4O5S B1195954 Sulfisoxazole diolamine CAS No. 4299-60-9

Sulfisoxazole diolamine

Katalognummer: B1195954
CAS-Nummer: 4299-60-9
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: FEPTXVIRMZIGFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulfisoxazol-Diolamin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen . Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Ergebnisse sicherzustellen und Nebenreaktionen zu minimieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfonderivaten führen, während Reduktion Aminderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Sulfisoxazole diolamine is primarily used in the treatment of bacterial infections. Its clinical applications include:

  • Urinary Tract Infections : It is effective in treating conditions such as cystitis, pyelitis, and pyelonephritis .
  • Respiratory Infections : The drug is also utilized for acute otitis media and trachoma .
  • Other Infections : It has been indicated for inclusion conjunctivitis, nocardiosis, chancroid, and certain types of meningococcal meningitis .

Dosage and Administration

The typical dosage for adults is 1 gram orally every 4 to 6 hours, with a parenteral dose of 100 mg/kg/day in divided doses .

Research Applications

In scientific research, this compound serves several important roles:

  • Chemistry : It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
  • Biology : The compound plays a crucial role in research focused on bacterial resistance and the development of new antibacterial agents.
  • Pharmaceutical Development : this compound is employed in the formulation of new pharmaceutical products and drug delivery systems.

Industrial Applications

In industrial settings, this compound is involved in:

  • Drug Formulation : Its properties are leveraged to enhance solubility and bioavailability in pharmaceutical formulations.
  • Quality Control : Automated reactors are utilized for large-scale synthesis, ensuring stringent quality control measures during production.

Case Study 1: Efficacy Against Urinary Tract Infections

A clinical study evaluated the effectiveness of this compound in treating recurrent urinary tract infections. Patients receiving this treatment showed significant improvement compared to those on placebo, highlighting its efficacy as an antibacterial agent.

Case Study 2: Resistance Mechanisms

Research conducted on bacterial resistance demonstrated that strains exposed to this compound developed altered metabolic pathways, suggesting its role in understanding resistance mechanisms.

Biologische Aktivität

Sulfisoxazole diolamine is a sulfonamide antibiotic that exhibits significant antibacterial properties against a variety of gram-negative and gram-positive organisms. This article explores its biological activity, pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₄N₄O₅S
  • Molecular Weight : 372.4 g/mol
  • Hydrogen Bond Donor Count : 5
  • Hydrogen Bond Acceptor Count : 9
  • Rotatable Bond Count : 7
  • Topological Polar Surface Area : 159 Ų

This compound is characterized by its sulfonamide structure, which is crucial for its antibacterial activity. The compound's ability to inhibit bacterial growth stems from its structural interaction with bacterial enzymes involved in folic acid synthesis.

This compound acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthase. By blocking the condensation of para-aminobenzoic acid (PABA) with pteridine, it prevents the synthesis of dihydrofolic acid, an essential precursor for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, ultimately leading to bacterial cell death or stasis .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its broad-spectrum antibacterial activity:

  • Target Organisms : Effective against various strains of Escherichia coli, Staphylococcus aureus, and other pathogens.
  • Resistance : Resistance to sulfisoxazole often indicates cross-resistance to other sulfonamides due to similar mechanisms of action .
  • Absorption and Distribution : this compound is well absorbed when administered orally and is widely distributed in body tissues, achieving high concentrations in pleural, peritoneal, synovial, and ocular fluids .

Clinical Applications

This compound is primarily indicated for:

  • Treatment of urinary tract infections.
  • Management of meningococcal meningitis.
  • Topical applications for eye infections (available as a 30% solution or 10% ointment) due to its effectiveness against conjunctivitis and other ocular infections .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

  • Gastrointestinal disturbances (nausea, vomiting).
  • Allergic reactions (skin rashes, anaphylaxis).
  • Hematological effects (leukopenia, thrombocytopenia).
  • Potential for fetal or neonatal jaundice when used during pregnancy .

Case Studies and Research Findings

  • Case Study on Urinary Tract Infections :
    A clinical trial demonstrated that this compound effectively reduced bacterial counts in patients with recurrent urinary tract infections. The study noted a significant decrease in symptoms within 48 hours of treatment initiation.
  • Topical Use in Ocular Infections :
    A study evaluated the efficacy of a 30% this compound solution in treating bacterial conjunctivitis. Results showed a rapid resolution of symptoms, with minimal adverse reactions reported.
  • Combination Therapy :
    Research has indicated that combining this compound with erythromycin enhances its antibacterial efficacy against resistant strains of bacteria. This combination therapy has been particularly useful in treating complex infections where monotherapy may fail .

Summary Table of Biological Activity

PropertyDetails
Chemical Structure C₁₅H₂₄N₄O₅S
Molecular Weight 372.4 g/mol
Mechanism of Action Inhibition of dihydropteroate synthase
Target Organisms Gram-negative and gram-positive bacteria
Clinical Uses Urinary tract infections, ocular infections
Common Side Effects Nausea, skin rashes, hematological issues

Eigenschaften

CAS-Nummer

4299-60-9

Molekularformel

C15H24N4O5S

Molekulargewicht

372.4 g/mol

IUPAC-Name

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2

InChI-Schlüssel

FEPTXVIRMZIGFY-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO

Kanonische SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO

Key on ui other cas no.

4299-60-9

Synonyme

Ammonium Salt Sulfisoxazole
Diolamine, Sulfisoxazole
Gantrisin
Gantrisin Pediatric
Monolithium Salt Sulfisoxazole
Monosodium Salt Sulfisoxazole
Neoxazoi
Pediatric, Gantrisin
Sulfadimethyloxazole
Sulfafurazol FNA
Sulfafurazole
Sulfasoxizole
Sulfisoxazole
Sulfisoxazole Diolamine
Sulfisoxazole, Ammonium Salt
Sulfisoxazole, Monolithium Salt
Sulfisoxazole, Monosodium Salt
Sulfisoxazole, Monosodium, Monomesylate Salt
Sulfisoxazole, Triammonium Salt
TL azole
TL-azole
Triammonium Salt Sulfisoxazole
V Sul
V-Sul

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sulfisoxazole diolamine
Reactant of Route 2
Reactant of Route 2
Sulfisoxazole diolamine
Reactant of Route 3
Reactant of Route 3
Sulfisoxazole diolamine
Reactant of Route 4
Sulfisoxazole diolamine
Reactant of Route 5
Reactant of Route 5
Sulfisoxazole diolamine
Reactant of Route 6
Reactant of Route 6
Sulfisoxazole diolamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.